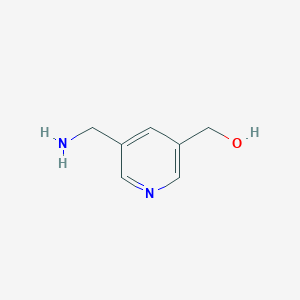

(5-(Aminomethyl)pyridin-3-yl)methanol

Description

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

[5-(aminomethyl)pyridin-3-yl]methanol |

InChI |

InChI=1S/C7H10N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-4,10H,2,5,8H2 |

InChI Key |

QCRUNVFNWZYYPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1CO)CN |

Origin of Product |

United States |

Preparation Methods

Reduction of Pyridine Carboxylic Acid or Ester Intermediates

A common approach involves starting from 5-methylnicotinic acid or its derivatives, which are converted into the corresponding hydroxymethylpyridine intermediates by reduction.

- Starting Material: 5-Methylnicotinic acid or methyl 5-methylnicotinate.

- Step 1: Esterification of 5-methylnicotinic acid with methanol using thionyl chloride as a water scavenger, yielding methyl 5-methylnicotinate with ~95.5% yield.

- Step 2: Reduction of the ester with sodium borohydride in methanol at 55°C for 1 hour to obtain (5-methylpyridin-3-yl)methanol as a yellow oil.

- Step 3: Conversion of the methyl group at position 5 to an aminomethyl group via bromination and subsequent substitution reactions (see Section 3.2).

This method avoids hazardous reagents like lithium aluminum hydride, making it suitable for large-scale synthesis with an overall yield of about 85% for the two-step process (esterification and reduction).

Bromination and Aminomethylation

- Bromination: 5-Methyl-3-(bromomethyl)pyridine hydrobromide is prepared by brominating the methyl group at the 5-position of the pyridine ring. This intermediate is crucial for introducing the aminomethyl group.

- Method: Treatment of methyl 5-methylnicotinate derivatives with hydrogen bromide in xylene under azeotropic conditions removes water and yields the bromomethyl intermediate with ~79.5% yield.

- Aminomethylation: The bromomethyl group is then substituted with an amino group (e.g., via reaction with ammonia or methylamine) to form the aminomethyl moiety.

This bromination-aminomethylation sequence is efficient and environmentally friendly, suitable for industrial scale production.

Direct Aminomethylation of Pyridinylmethanol

Alternative synthetic routes involve direct aminomethylation of pyridin-3-ylmethanol derivatives:

- Starting from commercially available pyridine derivatives, aminomethylation is performed using formaldehyde and amine sources under controlled conditions.

- The reaction typically proceeds via Mannich-type reactions or reductive amination to introduce the aminomethyl group at the 5-position.

- Subsequent purification yields this compound with moderate to high yields.

Although specific detailed protocols for this direct method are less commonly reported, it is a recognized approach in medicinal chemistry for functionalizing pyridine rings.

Reduction of Protected Pyridinecarboxylic Acid Esters

Another method involves the reduction of tert-butyl esters of 2-methylamino-3-pyridinecarboxylic acid derivatives:

- The tert-butyl ester is reduced in the presence of sodium borohydride and Lewis acids (e.g., zinc chloride) in tetrahydrofuran and toluene under reflux.

- After reaction completion, the mixture is neutralized, extracted, dried, and purified by recrystallization.

- This method yields 2-(methylamino)pyridine-3-methanol analogues with yields around 88.2%, indicating the potential for adaptation to prepare this compound analogues.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Esterification + Sodium Borohydride Reduction | 5-Methylnicotinic acid + MeOH | Thionyl chloride (esterification), NaBH4 in MeOH (reduction) at 55°C | ~85 | Mild conditions, scalable | Requires multi-step process |

| Bromination + Aminomethylation | Methyl 5-methylnicotinate derivative | HBr in xylene (bromination), substitution with amine | ~79.5 (bromination step) | Efficient, industrially viable | Use of corrosive HBr |

| Reduction of tert-butyl ester derivatives | 2-Methylamino-3-pyridinecarboxylic acid tert-butyl ester | NaBH4/ZnCl2 in THF/toluene, reflux | 88.2 | High yield, selective reduction | Requires protection/deprotection |

| Direct Aminomethylation (Mannich-type) | Pyridin-3-ylmethanol derivatives | Formaldehyde, amine sources, reductive amination | Moderate | One-step functionalization | Less documented, variable yield |

Research Discoveries and Notes

- The sodium borohydride reduction method is preferred over lithium aluminum hydride due to safety and scalability concerns.

- Bromination of methyl groups on pyridine rings is challenging due to over-bromination and side products; controlled conditions and use of hydrobromide salts improve selectivity and yield.

- Lewis acid-assisted reductions improve selectivity and yield in ester reductions to hydroxymethyl derivatives.

- Storage and handling of this compound require inert atmosphere and cool temperatures (2-8°C) to maintain stability.

- The compound serves as a versatile intermediate for further derivatization in medicinal chemistry, including antibacterial and kinase inhibitor development.

Chemical Reactions Analysis

Nucleophilic Substitution

The aminomethyl group (-CH₂NH₂) can act as a nucleophile in substitution reactions. For example, in the presence of electrophiles (e.g., alkyl halides or activated esters), it may participate in alkylation or acylation to form amides or quaternary ammonium salts.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Alkylation | Alkyl halides, base (e.g., K₂CO₃) | N-Alkylated aminomethyl derivative |

| Acylation | Acyl chlorides, DMF | Amide formation |

This reactivity is analogous to similar pyridine derivatives, where the amine group enables functionalization .

Oxidation

The hydroxymethyl group (-CH₂OH) is susceptible to oxidation. For instance, under oxidizing conditions (e.g., KMnO₄/H⁺ or CrO₃), it can convert to a carbonyl group (e.g., ketone or carboxylic acid, depending on the reaction environment).

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO₄, H+ | (5-(Aminomethyl)pyridin-3-yl)carboxylic acid |

This reaction pathway is critical for synthesizing derivatives with extended functional groups .

Deprotection Reactions

If the amine group is protected (e.g., as an amide or acylated derivative), acidic deprotection (e.g., using trifluoroacetic acid, TFA) can regenerate the free amine. For example, N-acetyl or N-benzyl groups can be removed under mild acidic conditions.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Deprotection | TFA, RT | Free amine recovery |

This method is widely used in organic synthesis to activate latent functionality .

Ullmann Amination

In synthetic routes involving pyridine derivatives, Ullmann coupling can introduce aromatic amines. For example, bromopyridine derivatives may undergo amination with secondary amines in the presence of CuI or similar catalysts .

While not directly demonstrated for this compound, analogous pyridine systems show this reactivity, suggesting potential applications in heterocyclic chemistry.

Hydrogenolysis

Hydrogenolysis of benzyloxy-protected derivatives (e.g., to remove benzyl ethers) can yield hydroxymethyl groups. For instance, treatment with H₂ gas and Pd(OH)₂ catalysts under basic conditions (e.g., methanol) selectively cleaves protecting groups .

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrogenolysis | H₂, Pd(OH)₂, MeOH | Deprotection to -CH₂OH |

This method is critical in multi-step syntheses requiring intermediate protection .

Sodium Borohydride Reduction

Reduction of esters (e.g., methyl esters) to alcohols using NaBH₄ is a common step in pyridine chemistry. For example, methyl 5-methylnicotinate can be reduced to (5-methylpyridin-3-yl)methanol, a precursor to this compound .

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Reduction | NaBH₄, MeOH | -CH₂OH formation |

This highlights the compound’s role in synthesizing pharmaceutical intermediates .

Cross-Coupling Reactions

While not directly observed for this compound, Suzuki-Miyaura coupling is a plausible reaction for analogs containing boronic acid functional groups. For example, pyridin-3-ylboronic acids react with aryl halides under Pd catalysis to form biaryl systems.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, H₂O | Biaryl derivatives |

This underscores the compound’s potential in constructing complex heterocycles.

Key Reaction Comparisons

| Reaction | Reagents/Conditions | Key Advantage |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides, base | Functionalizes amine group |

| Oxidation | KMnO₄, H+ | Converts alcohol to carbonyl |

| Deprotection | TFA, RT | Regenerates free amine |

| Hydrogenolysis | H₂, Pd(OH)₂, MeOH | Selective deprotection |

References

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "(5-(Aminomethyl)pyridin-3-yl)methanol":

Understanding this compound

This compound features a pyridine ring and an amino group, suggesting it could interact with biological targets in pharmacological applications.

Similar Compounds and Their Applications

- (5-Aminopyridin-3-yl)methanol:

- (6-(Aminomethyl)pyridin-3-yl)methanol:

-

N-pyrimidyl/pyridyl-2-thiazolamine analogues:

- These have been identified as new scaffolds in the study of M3 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs) .

- A unique sulfur–nitrogen nonbonding interaction in the N-pyrimidyl/pyridyl-2-thiazolamine moiety enables essential conformations for activity .

- One compound, 3g , showed potent in vitro PAM activity for the M3 mAChR with excellent subtype selectivity .

- Compound 3g also showed a distinct pharmacological effect on isolated smooth muscle tissue from rat bladder and favorable pharmacokinetics profiles, suggesting its potential as a chemical tool for probing the M3 mAChR in further research .

- Pharmacokinetics (PK) studies of compound 3g in rats showed moderate total clearance (0.8 mL/min/kg), a steady-state volume of distribution (0.38 L/kg), and a half-life of 7.8 h after intravenous administration (1 mg/kg) .

- Compound 3g was absorbed after oral dosing at 1 mg/kg and showed favorable bioavailability (62%), suggesting its potential as a chemical probe .

Potential Research Areas

- Interaction Studies: Focus on binding affinity to specific receptors or enzymes.

- Structure-Activity Relationships (SARs): Investigate the relationships between the structure of the compound and its biological activity .

- Pharmacological Effects: Evaluate the impact on smooth muscle tissue and other biological systems .

- Reactivity and Metabolic Pathways: Study the compound's reactivity to understand potential metabolic pathways.

Mechanism of Action

The mechanism of action of (5-(Aminomethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxymethyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares (5-(Aminomethyl)pyridin-3-yl)methanol with structurally related pyridinemethanol derivatives, highlighting substituent variations and their implications:

*Compound 11a: (2-(4-(Aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol

Key Observations:

Halogen substituents (e.g., -I, -Cl) introduce electron-withdrawing effects, which may reduce nucleophilicity at the pyridine ring compared to the electron-donating aminomethyl group .

Biological Activity: Compound 11a demonstrates that a hydroxymethyl group at position 3 can contribute to enzyme inhibition (SHP2, IC50 = 1.36 μM). The aminomethyl group in the target may offer distinct binding interactions in biological systems .

Synthetic Accessibility: Halogenated derivatives (e.g., 5-iodo or 5-chloro) are synthesized via halogenation of pyridine precursors, while aminomethyl groups may require reductive amination of aldehyde intermediates .

Physicochemical Properties

- Boiling Point and Stability: (5-Methylpyridin-3-yl)methanol has a boiling point of 256°C, while halogenated analogs (e.g., 5-chloro) may exhibit higher thermal stability due to stronger intermolecular forces . The aminomethyl group may lower volatility due to hydrogen bonding, though experimental data are needed for confirmation.

- Solubility: The target compound’s aminomethyl and hydroxymethyl groups likely improve aqueous solubility compared to methyl or aryl-substituted analogs .

Biological Activity

(5-(Aminomethyl)pyridin-3-yl)methanol, a compound featuring a pyridine ring with an aminomethyl and hydroxymethyl group, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications in medicinal chemistry.

Biological Activities

Research has shown that this compound exhibits several biological activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may also possess this activity. For instance, derivatives of pyridine have been noted for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects : The hydroxymethyl group in the structure may contribute to neuroprotective effects, potentially making it useful in treating neurodegenerative diseases .

- Anti-inflammatory Properties : Similar compounds have been reported to exhibit anti-inflammatory activities, which could be beneficial in managing conditions like arthritis or other inflammatory disorders .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of pyridine derivatives with formaldehyde and amines under controlled conditions. The following table summarizes various synthesis methods reported in literature:

| Synthesis Method | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| One-pot synthesis | Ethanol/pyridine mixture | 83% | |

| Multi-component reaction | Room temperature | 80% | |

| Traditional amination | Reflux conditions | 75% |

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Antimicrobial Activity : A study found that pyridine derivatives exhibited significant antimicrobial effects against S. aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 μg/ml . This suggests that this compound could be effective against similar pathogens.

- Neuroprotective Evaluation : In vitro assays indicated that compounds with hydroxymethyl groups could protect neuronal cells from oxidative stress, highlighting the potential neuroprotective role of this compound .

Q & A

Q. What are the established synthetic routes for (5-(Aminomethyl)pyridin-3-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via reductive amination of 5-formylpyridin-3-yl methanol intermediates using sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C). Alternatively, nucleophilic substitution on halogenated pyridine precursors (e.g., 5-bromo-3-hydroxymethylpyridine) with ammonia or protected amines can yield the aminomethyl derivative. Reaction optimization (pH, temperature, and solvent polarity) is critical to minimize side products like over-alkylated species .

- Key Considerations :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the aminomethyl group.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. How can researchers purify and characterize this compound to confirm structural integrity?

- Methodological Answer : Purification involves column chromatography (silica gel, eluting with ethyl acetate/methanol gradients) or recrystallization from ethanol/water mixtures. Characterization requires:

- NMR : Confirm the presence of the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups via ¹H (δ ~3.8–4.2 ppm) and ¹³C (δ ~60–65 ppm) signals .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (m/z ~153.1 for C₇H₁₀N₂O⁺).

- FTIR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O stretch) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under argon at –20°C in amber vials. Degradation products (e.g., Schiff bases or oxidized imines) form under prolonged exposure to light or moisture. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring are recommended for long-term storage protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the aminomethyl and hydroxymethyl groups to predict nucleophilic/electrophilic sites. Compare with analogs like (6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol to assess substituent effects on reaction pathways .

Q. What strategies resolve contradictory crystallographic data for this compound derivatives?

- Methodological Answer : Use SHELX software for structure refinement, especially for resolving twinning or disorder in the aminomethyl group. High-resolution synchrotron data (λ < 1 Å) improves accuracy. Compare with related structures (e.g., 4-[amino(3-methylphenyl)methyl]pyridine) to validate hydrogen-bonding networks .

Q. How does the compound’s bioactivity compare to fluorinated pyridine derivatives in drug discovery?

- Methodological Answer : Screen against kinase or GPCR targets using fluorinated analogs (e.g., (6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) as positive controls. The aminomethyl group enhances hydrogen-bonding with biological targets, while fluorinated derivatives improve metabolic stability. Use SPR or ITC to quantify binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.